molecular formula C14H10ClIN2O2S B1429922 5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1241675-24-0

5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1429922
CAS No.: 1241675-24-0
M. Wt: 432.7 g/mol
InChI Key: NJVXZTXQZUABTK-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine is a halogenated pyrrolopyridine derivative with a unique substitution pattern. The molecule features:

  • Chlorine at position 5, providing electron-withdrawing effects that influence reactivity and binding interactions.
  • 4-Methylbenzenesulfonyl (tosyl) group at position 1, enhancing stability, solubility, and bioavailability by masking the pyrrole NH.

This compound serves as a versatile intermediate in medicinal chemistry, particularly in kinase inhibitor synthesis and heterocyclic derivatization .

Properties

IUPAC Name

5-chloro-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIN2O2S/c1-9-2-4-11(5-3-9)21(19,20)18-8-13(16)12-6-10(15)7-17-14(12)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVXZTXQZUABTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857505
Record name 5-Chloro-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241675-24-0
Record name 5-Chloro-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. Its unique structure, characterized by a pyrrole and pyridine moiety, positions it as a promising candidate for drug development, particularly in the context of kinase inhibition.

Chemical Structure and Properties

The molecular formula of the compound is C₁₄H₁₀ClIN₂O₂S, with a molecular weight of 418.64 g/mol. The compound features:

  • A chloro group at the 5-position,
  • An iodo group at the 3-position,
  • A sulfonyl group attached to a 4-methylbenzene ring .

These functional groups contribute to its distinctive chemical properties and biological interactions.

Research indicates that this compound acts primarily as an inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1). This inhibition is significant because SGK-1 is implicated in various cellular processes, including cell survival and metabolism. The compound's ability to inhibit SGK-1 suggests potential therapeutic applications in cancer and metabolic disorders .

Inhibition Studies

The compound has shown promise in biological studies as an effective inhibitor of specific kinases. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityKey Findings
SGK-1 InhibitionDemonstrated significant inhibition of SGK-1 activity, suggesting potential for cancer therapy.
CytotoxicityExhibited cytotoxic effects in various cancer cell lines, outperforming standard treatments in some cases.
Mechanistic InsightsDetailed insights into the interaction with kinase targets were provided, enhancing understanding of its action.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of several cancer cell lines, including breast and lung cancer models. The compound's mechanism was linked to apoptosis induction and cell cycle arrest.
  • Kinase Interaction Analysis : A study conducted on the binding affinity of the compound to various kinases revealed that it selectively inhibits SGK-1 while displaying lower activity against other kinases such as AKT and mTOR. This selectivity may reduce off-target effects commonly associated with broader kinase inhibitors.

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with structurally similar compounds was performed:

Compound NameCAS NumberSimilarityKey Features
5-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine1001414-09-00.95Lacks methyl group on benzene ring
4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine1203566-61-30.93Different halogen positioning
N-Tosyl-4-chloro-3-iodo-7-azaindole869335-20-60.88Contains an azaindole instead of pyrrole structure

This comparative analysis emphasizes the unique combination of functional groups present in the target compound that may contribute to its specific biological activities.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promising results in the treatment of various diseases:

  • Anticancer Activity : Research indicates that compounds with a similar structure exhibit cytotoxic effects on cancer cell lines. For instance, pyrrolo[2,3-b]pyridine derivatives have been evaluated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Inhibition of Protein Kinases : The compound is being studied for its inhibitory effects on specific protein kinases involved in cancer progression. The presence of the sulfonyl group enhances its binding affinity to kinase targets, making it a candidate for targeted cancer therapies .

Drug Development

The compound serves as a building block in the synthesis of more complex molecules aimed at drug development. Its unique functional groups allow for modifications that can enhance pharmacological properties:

  • Lead Optimization : In lead optimization studies, this compound has been used to develop new analogs with improved efficacy and selectivity against specific targets .

Materials Science

Beyond medicinal applications, this compound has potential uses in materials science:

  • Organic Electronics : The unique electronic properties of pyrrolo[2,3-b]pyridine derivatives make them suitable candidates for organic semiconductor applications. Their ability to form charge-transfer complexes can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study 1: Anticancer Properties

A study published in Nature Communications explored the anticancer properties of pyrrolo[2,3-b]pyridine derivatives. The researchers synthesized various analogs, including this compound, and tested them against several cancer cell lines. Results showed that these compounds could significantly inhibit cell proliferation and induce apoptosis in breast cancer cells.

Case Study 2: Protein Kinase Inhibition

In another study published by the Journal of Medicinal Chemistry, researchers focused on optimizing inhibitors for specific protein kinases associated with cancer. The study highlighted how modifications to the pyrrolo[2,3-b]pyridine scaffold led to increased potency against mutant forms of kinases that are resistant to existing therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents CAS No. Molecular Weight Key Properties/Applications Reference
5-Chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine 5-Cl, 3-I, 1-(4-MeC₆H₄SO₂) - ~436.63 (estimated) Cross-coupling precursor; kinase inhibitor intermediate
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine 5-Cl, 3-I, 1-H 900514-08-1 278.48 Lacks sulfonyl group; lower stability, used in small-scale coupling reactions
5-Chloro-1-[(4-methylphenyl)sulfonyl]-3-boronate-1H-pyrrolo[2,3-b]pyridine 5-Cl, 3-Bpin, 1-(4-MeC₆H₄SO₂) 866546-11-4 428.69 Boronate ester enables Suzuki-Miyaura couplings; improved solubility in organic solvents
3-Bromo-1-(4-methylbenzenesulfonyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine 3-Br, 5-Ph, 1-(4-MeC₆H₄SO₂) 890839-39-1 427.33 Bromine as leaving group; phenyl at C5 enhances π-stacking in kinase binding
4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 4-Cl, 5-F, 3-I, 1-(PhSO₂) 1305324-87-1 436.63 Additional halogens increase steric bulk; fluorinated analogs target resistant kinase mutants
5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine 5-Cyclohexyl, 3-I, 1-H 1046793-87-6 326.18 Aliphatic C5 substituent improves lipophilicity; unsulfonylated form limits stability

Q & A

Basic: What are the critical steps in designing a synthesis route for 5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine?

Answer:
The synthesis typically involves three key steps:

Core Functionalization : Start with the pyrrolo[2,3-b]pyridine core. Chlorination at the 5-position can be achieved using electrophilic chlorinating agents (e.g., NCS) under acidic conditions.

Iodination at the 3-Position : Direct iodination via electrophilic substitution or metal-mediated reactions (e.g., using I₂ with a directing group). Evidence shows that 3-iodo derivatives are synthesized via halogen exchange or coupling reactions starting from brominated precursors .

Sulfonylation at the 1-Position : Introduce the 4-methylbenzenesulfonyl (tosyl) group using tosyl chloride (TsCl) in the presence of a base like NaH. This step requires anhydrous conditions and inert atmosphere to prevent hydrolysis .
Methodological Tip : Optimize reaction stoichiometry (e.g., 1.2 equivalents of TsCl) and monitor completion via TLC or LC-MS.

Basic: How is the tosyl protecting group introduced and removed during synthesis?

Answer:

  • Introduction : React the pyrrolo[2,3-b]pyridine with TsCl (1.2–1.5 equivalents) in THF or DMF using NaH (2 equivalents) as a base at 0°C to room temperature. The reaction is typically complete within 2–4 hours .
  • Removal : Deprotection can be achieved under basic conditions (e.g., KOH in ethanol/water at 80°C) or via nucleophilic cleavage with LiAlH₄. However, harsh conditions may risk core degradation; milder alternatives include using TBAF (tetrabutylammonium fluoride) in THF .
    Validation : Confirm deprotection via 1H^1H NMR by observing the disappearance of the tosyl aromatic protons (δ ~7.3–7.8 ppm) .

Advanced: What challenges arise in achieving regioselective iodination at the 3-position of the pyrrolo[2,3-b]pyridine core?

Answer:
Regioselective iodination is complicated by competing reactions at the 5- or 7-positions. Key strategies include:

  • Directing Groups : Use temporary protecting groups (e.g., Boc) to steer iodination to the 3-position.
  • Metal-Mediated Reactions : Employ palladium catalysts with iodide sources (e.g., NaI/CuI in DMF) to enhance selectivity. demonstrates that 3-iodo derivatives are accessible via Suzuki-Miyaura or Sonogashira coupling starting from brominated precursors .
  • Thermodynamic Control : Optimize temperature (e.g., 80–100°C) and solvent polarity to favor the 3-iodo product. Polar aprotic solvents like DMF enhance iodine electrophilicity .
    Data Contradiction : Some studies report lower yields (~50%) for direct iodination compared to halogen exchange routes (~70%), necessitating careful route selection .

Advanced: How can contradictions in NMR spectral data for structurally similar compounds be resolved?

Answer:
Contradictions often arise due to solvent effects, tautomerism, or impurities. Mitigation strategies:

  • Standardized Conditions : Acquire 1H^1H NMR in deuterated DMSO or CDCl₃ with internal standards (e.g., TMS).
  • 2D NMR : Use HSQC or HMBC to resolve overlapping signals. For example, the NH proton in pyrrolo[2,3-b]pyridines appears as a broad singlet (δ ~12.4 ppm) in DMSO-d₆, but shifts in CDCl₃ .
  • Cross-Validation : Compare with X-ray crystallography data (e.g., reports mean C–C bond lengths of 1.73 Å for similar structures) to confirm assignments .

Advanced: What methodologies are effective in analyzing purity and structural integrity post-synthesis?

Answer:

  • Chromatography : Flash column chromatography with heptane/ethyl acetate (8:2) achieves >95% purity for intermediates .
  • Spectroscopy :
    • 1H^1H NMR: Key diagnostic signals include the tosyl methyl group (δ ~2.4 ppm) and iodinated aromatic protons (δ ~8.3–8.4 ppm) .
    • HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • X-Ray Crystallography : Resolve ambiguities in regiochemistry. used monoclinic P21/c crystals to confirm bond angles and torsional strain .

Advanced: How can researchers optimize cross-coupling reactions (e.g., Sonogashira) for derivatives of this compound?

Answer:

  • Catalyst System : Use Pd(PPh₃)₄ (5 mol%) with CuI (10 mol%) in a 1:1 dioxane/water mixture at 105°C. achieved 51% yield for a phenylacetylene coupling .
  • Substrate Activation : Pre-functionalize the iodide with a boronic ester or alkyne.
  • Troubleshooting : Low yields may stem from iodide leaching; add excess ligand (e.g., PPh₃) to stabilize the catalyst .

Advanced: What are the implications of steric hindrance from the tosyl group on downstream reactivity?

Answer:
The bulky tosyl group at N1 can:

  • Limit Access to Electrophilic Sites : Reduce reactivity at the 2- and 4-positions of the pyrrolo[2,3-b]pyridine core.
  • Influence Coupling Reactions : Steric effects may slow Suzuki-Miyaura couplings; switch to Buchwald-Hartwig conditions (e.g., XPhos Pd G3) for C–N bond formation .
    Mitigation : Temporarily remove the tosyl group before functionalization, then re-protect post-reaction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine

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